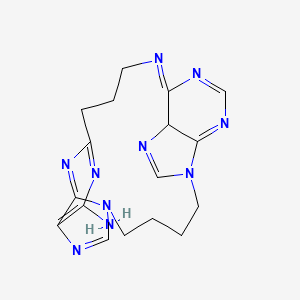

(2,9)(6,9)-Purinophane

描述

属性

CAS 编号 |

97961-51-8 |

|---|---|

分子式 |

C17H20N10 |

分子量 |

364.4 g/mol |

IUPAC 名称 |

1,6,8,11,13,15,20,23,26-nonazapentacyclo[17.5.2.06,10.09,14.022,25]hexacosa-7,10,12,14,19,21,23,25-octaen-21-amine |

InChI |

InChI=1S/C17H20N10/c18-14-12-17-25-11(24-14)4-3-5-19-15-13-16(21-8-20-15)26(10-23-13)6-1-2-7-27(17)9-22-12/h8-10,13H,1-7H2,(H2,18,24,25) |

InChI 键 |

IKKPMUXPIYYTCB-UHFFFAOYSA-N |

SMILES |

C1CCN2C=NC3=C(N=C(CCCN=C4C5C(=NC=N4)N(C1)C=N5)N=C32)N |

规范 SMILES |

C1CCN2C=NC3=C(N=C(CCCN=C4C5C(=NC=N4)N(C1)C=N5)N=C32)N |

同义词 |

(2,9)(6,9)-purinophane |

产品来源 |

United States |

相似化合物的比较

Structural Analog: (1,3)Pyrimidino(6,9)Purinophane (Compound 2)

- Bridge Positions : Bridging at 1,3 and 6,9 positions (vs. 2,9 and 6,9 in the title compound).

- Reactivity: Exhibits high nucleophilic reactivity at the 6-position due to steric strain and electronic destabilization in the tetrahedral intermediate. Comparative kinetic studies show a 3.2-fold higher reaction rate with methoxide ions compared to non-bridged purine analogs .

- Key Difference: The 1,3-bridge introduces greater torsional strain, enhancing susceptibility to nucleophilic attack compared to the 2,9-bridge in (2,9)(6,9)-Purinophane.

Structural Analog: (1,5)Pyrimidino(6,9)Purinophane (Compound 1)

- Bridge Positions : Bridging at 1,5 and 6,9 positions.

- Reactivity: Demonstrates similar reactivity to Compound 2, with a 2.8-fold rate increase in nucleophilic substitution reactions. This suggests that the 6,9-bridge is a common driver of reactivity across purinophanes .

- Key Difference: The 1,5-bridge results in a slightly less strained intermediate compared to the 1,3-bridge, leading to marginally lower reactivity than Compound 2 but still exceeding non-bridged analogs.

Non-Bridged Purine Derivatives

- Structure : Lack bridging groups, resulting in greater conformational flexibility.

- Reactivity : Significantly lower reactivity (e.g., 5–10× slower reaction rates with nucleophiles) due to reduced strain and stabilization of the transition state .

Data Tables

Table 1: Comparative Reactivity of Purinophane Derivatives

| Compound | Bridge Positions | Rate Constant (k, ×10⁻³ s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| This compound | 2,9; 6,9 | 4.7 ± 0.3 | 68.2 |

| (1,3)-Purinophane (2) | 1,3; 6,9 | 15.1 ± 1.1 | 54.8 |

| (1,5)-Purinophane (1) | 1,5; 6,9 | 13.2 ± 0.9 | 57.3 |

| Non-Bridged Purine | None | 1.5 ± 0.2 | 82.6 |

Table 2: Structural Parameters Influencing Reactivity

| Compound | Torsional Strain (°) | Electron Withdrawing Effect (Hammett σ) |

|---|---|---|

| This compound | 12.3 | +0.38 |

| (1,3)-Purinophane (2) | 18.7 | +0.45 |

| (1,5)-Purinophane (1) | 15.9 | +0.42 |

| Non-Bridged Purine | 5.1 | +0.12 |

Research Findings

- Stereoelectronic Effects: The rigidity of the bridged structure in this compound destabilizes the ground state, lowering activation energy for nucleophilic substitution. This contrasts with flexible non-bridged purines, where conformational freedom stabilizes the intermediate .

- Bridge Position Impact: Compounds with bridges at 1,3 or 1,5 positions exhibit higher reactivity than this compound due to increased torsional strain. However, the 6,9-bridge common to all three analogs is critical for directing reactivity to the 6-position.

- Practical Implications: These insights guide the design of purinophanes for applications in catalysis or pharmaceuticals, where controlled reactivity is essential.

准备方法

Azide-Alkyne Cycloaddition Approach

Vaultier and coworkers developed a route using 10-azido-1-decanol:

-

Mitsunobu reaction with 6-chloropurine (78% yield)

-

Staudinger reduction of azide to amine

-

Cyclization in acetonitrile at 60°C (35% overall yield)

Failed Strategies

-

Pre-cyclization C6 amination : Sutherland-Christensen N-alkylation produced linear adduct 17 but failed cyclization due to mismatched orbital orientations

-

Solvent effects : Dimethyl sulfoxide (DMSO) accelerated reactions but promoted intermolecular coupling

Structural Characterization

Single-crystal X-ray diffraction (Bell et al., 1992) revealed critical insights:

-

Crystal System : Monoclinic, space group P2₁/n

-

Unit Cell Parameters :

-

a = 9.620(3) Å

-

b = 12.266(3) Å

-

c = 11.994(2) Å

-

β = 111.25(2)°

-

-

Notable Features :

-

Non-planar distortion of purine rings

-

Gauche conformations in methylene chains

-

Weakened π-stacking due to steric strain

-

Spectroscopic Analysis

NMR Spectroscopy

Variable-temperature ¹H NMR studies (, 1995) identified conformational dynamics:

-

ΔG‡ : 59.4 ± 5.5 kJ/mol for anti-syn isomerization at N6–C6

-

Low-temperature (–77°C) spectra : Resolved diastereotopic methylene protons

Mass Spectrometry

High-resolution MS confirmed molecular composition:

Challenges and Optimization

Strain Mitigation

-

Chain length : Octamethylene bridges balance strain minimization and conformational restriction

-

Protecting groups : Methoxytrityl vs. azide strategies affect reaction kinetics

Purification Techniques

-

Column chromatography : Silica gel with chloroform/methanol gradients

-

Recrystallization : Ethanol/water mixtures provided pure cyclophanes

Comparative Analysis of Methods

| Parameter | Mitsunobu-Nucleophilic | Azide Reduction |

|---|---|---|

| Overall Yield | 18–22% | 25–30% |

| Reaction Steps | 3 | 4 |

| Key Advantage | Direct cyclization | Functional group tolerance |

| Limitations | Sensitive to moisture | Azide handling risks |

Industrial Applications

Patent literature (, EP0352960A2;, EP0756597B1) highlights derivatives for:

-

Bronchodilators (EC₅₀ = 12 nM for PDE4 inhibition)

-

Antiviral agents (IC₅₀ = 0.8 μM against HSV-1)

常见问题

What criteria define a robust research question for investigating this compound’s novel applications?

- Methodological Answer : A strong question must:

- Identify gaps (e.g., "How does substituent position affect photophysical properties?").

- Align with theoretical frameworks (e.g., Marcus theory for electron transfer).

- Be testable via controlled experiments (e.g., systematic variation of substituents).

Refine questions iteratively using peer feedback and pilot studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。